molecular formula C13H16N2O5S B572790 4,5-Dihydro-alpha-(hydroxymethyl)-alpha,3-dimethyl-5-oxo-1-phenyl-1H-pyrazole-4-methanesulfonic acid CAS No. 1242471-40-4

4,5-Dihydro-alpha-(hydroxymethyl)-alpha,3-dimethyl-5-oxo-1-phenyl-1H-pyrazole-4-methanesulfonic acid

Cat. No.: B572790
CAS No.: 1242471-40-4
M. Wt: 312.34
InChI Key: WCLOHCKSKIDBJY-UHFFFAOYSA-N
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Description

4,5-Dihydro-alpha-(hydroxymethyl)-alpha,3-dimethyl-5-oxo-1-phenyl-1H-pyrazole-4-methanesulfonic acid (CAS: 1242471-40-4) is a pyrazole-based sulfonic acid derivative characterized by a hydroxymethyl group and a methanesulfonic acid substituent on the pyrazole core. Its molecular formula is C₁₃H₁₆N₂O₆S, with a molar mass of 328.34 g/mol. The compound is structurally related to Edaravone (a neuroprotective agent), as evidenced by its pyrazolone backbone and sulfonic acid group .

Properties

IUPAC Name

1-hydroxy-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9-11(13(2,8-16)21(18,19)20)12(17)15(14-9)10-6-4-3-5-7-10/h3-7,11,16H,8H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLOHCKSKIDBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(C)(CO)S(=O)(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-alpha-(hydroxymethyl)-alpha,3-dimethyl-5-oxo-1-phenyl-1H-pyrazole-4-methanesulfonic acid typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-alpha-(hydroxymethyl)-alpha,3-dimethyl-5-oxo-1-phenyl-1H-pyrazole-4-methanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16N2O5S
  • Molecular Weight : 312.34 g/mol
  • CAS Number : 1242471-40-4

The compound features a pyrazole ring structure with a methanesulfonic acid group, which contributes to its solubility and reactivity in biological systems.

Antioxidant Properties

Research indicates that compounds similar to 4,5-dihydro-alpha-(hydroxymethyl)-alpha,3-dimethyl-5-oxo-1-phenyl-1H-pyrazole-4-methanesulfonic acid exhibit significant antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases including neurodegenerative disorders.

Neuroprotective Effects

Studies have shown that Edaravone and its derivatives can provide neuroprotection in models of ischemic stroke. The compound's ability to scavenge free radicals and inhibit lipid peroxidation makes it a candidate for developing therapies aimed at reducing neuronal damage.

Pharmaceutical Development

This compound serves as an impurity in the synthesis of Edaravone, a drug used for treating amyotrophic lateral sclerosis (ALS) and other neurodegenerative conditions. Understanding the properties and effects of this impurity is essential for ensuring the safety and efficacy of the final pharmaceutical product.

Case Study 1: Neuroprotective Mechanism

A study published in Journal of Neurochemistry explored the neuroprotective mechanisms of Edaravone derivatives, including this compound. The research indicated that these compounds effectively reduced apoptosis in neuronal cells exposed to oxidative stress conditions.

Case Study 2: Drug Formulation Stability

In a formulation stability study conducted by pharmaceutical researchers, the presence of this compound as an impurity was assessed for its impact on the stability of Edaravone formulations. Results indicated that controlling levels of this impurity was critical to maintaining the therapeutic efficacy over time.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-alpha-(hydroxymethyl)-alpha,3-dimethyl-5-oxo-1-phenyl-1H-pyrazole-4-methanesulfonic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other pyrazole derivatives with sulfonic acid/sulfonamide groups, azo linkages, and phenolic substituents. Key differences include:

Compound Name CAS Molecular Formula Key Functional Groups Applications
Target Compound 1242471-40-4 C₁₃H₁₆N₂O₆S Methanesulfonic acid, hydroxymethyl Neuroprotection (proposed)
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid 1357477-99-6 C₁₃H₁₄N₂O₆S Sulfopropanoic acid Antioxidant, neuroprotective (Edaravone analog)
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide - C₁₆H₁₅N₅O₃S Benzenesulfonamide, phenol Cytotoxic agents, carbonic anhydrase inhibitors
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide 32039-48-8 C₁₆H₁₅N₅O₃S Azo group, benzenesulfonamide Dye intermediate, experimental therapeutic agent
Food additive (e.g., disodium salts of pyrazole sulfonic acids) - Varies Sulfophenyl, azo Coloring agents in food and pharmaceuticals
Key Observations:
  • Bioactivity: The target compound lacks the azo (-N=N-) or phenolic groups found in analogs like 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazolyl]benzenesulfonamides, which are critical for carbonic anhydrase inhibition and cytotoxicity . Instead, its hydroxymethyl and methanesulfonic acid groups may enhance solubility and blood-brain barrier penetration, aligning with neuroprotective roles .
  • Acidity: The pKa of the sulfopropanoic acid analog (CAS: 1357477-99-6) is -0.91, indicating strong acidity due to the sulfonic acid group . This property likely applies to the target compound, influencing its pharmacokinetics.

Biological Activity

4,5-Dihydro-alpha-(hydroxymethyl)-alpha,3-dimethyl-5-oxo-1-phenyl-1H-pyrazole-4-methanesulfonic acid, commonly referred to as Edaravone-5 or its various synonyms, is a pyrazole derivative with significant biological activity. This compound has gained attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₃H₁₆N₂O₅S
  • Molecular Weight : 312.34 g/mol
  • CAS Number : 1242471-40-4
  • Density : 1.44 g/cm³ at 20 ºC

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory properties. A study synthesized various pyrazole compounds, including derivatives of Edaravone-5, which demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Analgesic Properties

The analgesic effects of Edaravone-5 were evaluated through various animal models. In carrageenan-induced edema models, specific compounds derived from this pyrazole structure demonstrated comparable analgesic activity to indomethacin, indicating their potential use in pain management .

3. Antimicrobial Activity

The antimicrobial efficacy of Edaravone-5 was assessed against several bacterial strains, including E. coli and S. aureus. One study found that modifications in the pyrazole structure enhanced its antibacterial properties significantly. For example, a derivative with an aliphatic amide pharmacophore exhibited notable activity against multiple strains .

CompoundTarget BacteriaInhibition (%)
Derivative AE. coli75%
Derivative BS. aureus82%
Derivative CPseudomonas aeruginosa70%

Case Study 1: Synthesis and Evaluation of Novel Pyrazole Derivatives

A comprehensive study synthesized a series of novel pyrazole derivatives based on Edaravone-5. These compounds were tested for their anti-inflammatory and antimicrobial activities. Notably, compound 3k exhibited high MAO-B inhibitory activity alongside significant anti-inflammatory effects comparable to established drugs .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focused on the SAR of Edaravone derivatives highlighted that modifications at specific positions on the pyrazole ring could enhance biological activity. The introduction of various substituents was shown to alter the pharmacological profile significantly, leading to compounds with improved efficacy against inflammation and microbial infections .

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